3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
Overview
Description
3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is an organic compound with the molecular formula C12H12N2O4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two amino groups and two hydroxyl groups attached to a diphenyl sulfone backbone, making it a versatile reagent in synthetic chemistry .
Mechanism of Action
Mode of Action
It is known to be used as a monomer in the preparation of polybenzoxazoles (pbo) specialty polymer functional materials .
Biochemical Pathways
It is known to be involved in the synthesis of polybenzoxazoles (PBO), which have outstanding mechanical and dielectric properties .
Result of Action
It is known to contribute to the outstanding mechanical and dielectric properties of polybenzoxazoles (PBO) under high temperatures .
Biochemical Analysis
Biochemical Properties
3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone plays a significant role in biochemical reactions, particularly in the synthesis of polybenzoxazoles (PBO) specialty polymer functional materials . It interacts with various enzymes and proteins, facilitating the formation of high-temperature resistant materials with outstanding mechanical and dielectric properties . The compound’s interactions with biomolecules are primarily through hydrogen bonding and electrostatic interactions, which contribute to its stability and functionality in biochemical processes.
Cellular Effects
The effects of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of genes involved in stress response and metabolic regulation, thereby altering cellular homeostasis and function. Additionally, it can impact cell proliferation and apoptosis, making it a compound of interest in cancer research and therapy.
Molecular Mechanism
At the molecular level, 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell . These molecular interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone change over time due to its stability and degradation properties . The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light and air can lead to its degradation, affecting its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for chronic exposure and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone vary with different dosages in animal models . At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications. Toxicological studies are essential for determining the safe and effective use of this compound in clinical settings.
Metabolic Pathways
3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone typically involves the reduction of 3,3’-dinitro-4,4’-dihydroxydiphenyl sulfone. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using other reducing agents such as iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted diphenyl sulfone derivatives.
Scientific Research Applications
3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,3’-Dinitro-4,4’-dihydroxydiphenyl sulfone: A precursor in the synthesis of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone.
4,4’-Sulfonylbis(2-aminophenol): Another compound with similar functional groups but different structural arrangement.
Uniqueness: 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is unique due to its combination of amino and hydroxyl groups on a diphenyl sulfone backbone, providing it with distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECOIASOKMSRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226383 | |
Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7545-50-8 | |
Record name | ABPS | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7545-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7545-50-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-sulphonylbis[2-aminophenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone interact with the zinc anode in a rechargeable aqueous zinc battery?
A1: In rechargeable aqueous zinc batteries (RAZBs), this compound is utilized as a molecular tailoring agent on the separator's face-to-anode side. This modification introduces ion-sieving capabilities to the separator, effectively repelling harmful sulfate ions (SO42-) while guiding a uniform influx of zinc ions (Zn2+). [] This selective ion transport promotes the preferential accumulation of zinc deposits along the (002) crystallographic orientation, even under demanding high-current deposition conditions. [] This targeted deposition contributes to improved battery performance and stability.
Q2: What are the advantages of incorporating this compound into the separator of a rechargeable aqueous zinc battery?
A2: Incorporating this compound into the separator offers several advantages for RAZBs: []
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